molecular formula C8H13N3 B3326960 (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine CAS No. 299180-15-7

(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine

Cat. No. B3326960
CAS RN: 299180-15-7
M. Wt: 151.21 g/mol
InChI Key: WHACGQRDMGNJBO-UHFFFAOYSA-N
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Description

“(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which have been found to exhibit a wide variety of biological properties .


Synthesis Analysis

The synthesis of indazole derivatives, including “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine”, often involves the reaction of N1, N3, 2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride, followed by a nucleophilic substitution of the bromine atom with azide by the action of sodium azide in an acetone–water mixture .


Molecular Structure Analysis

The molecular structure of “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is characterized by a tetrahydroindazole core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” include condensation, dehydration, and cyclization. The dehydration process is faster than cyclization, leading to the formation of cyclic intermediates that are unstable and easily undergo amido-imidol tautomerism.


Physical And Chemical Properties Analysis

“(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” hydrochloride has a molecular weight of 173.65 and appears as a light yellow solid . It is stored at temperatures between 0-5 degrees Celsius .

Scientific Research Applications

Antimicrobial Activities

A study by Thomas, Adhikari, and Shetty (2010) in the "European journal of medicinal chemistry" discusses the synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety, which includes compounds related to (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalyst in Transfer Hydrogenation Reactions

Karabuğa et al. (2015) in "Tetrahedron Letters" synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to produce N-heterocyclic ruthenium(II) complexes. These complexes were found to be effective catalysts in transfer hydrogenation of acetophenone derivatives, achieving up to 99% conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Synthesis of Chiral Compounds

Chisholm, Iyer, and Streib (2000) in the "New Journal of Chemistry" explored the synthesis and solution behavior of chiral C2 and C1 symmetric (cyclooctane-1,5-diyl)bis(2-pyrazolyl)borate complexes of potassium and thallium, incorporating structural elements similar to (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine. These findings are significant in the context of developing chiral compounds (Chisholm, Iyer, & Streib, 2000).

Nanocatalyst for Pseudopeptides Synthesis

Akbarikalani et al. (2020) in "RSC Advances" described the synthesis of copper (triazole-5-yl)methanamine complexes onto MCM-41 as arecyclable nanocatalyst. This nanocatalyst was used for the synthesis of pyridine-containing pseudopeptides, demonstrating good-to-excellent yields. The catalyst could be recovered and reused without significant loss of activity, highlighting its efficiency and sustainability (Akbarikalani, Amiri, Al-Harrasi, & Balalaie, 2020).

Synthesis of Chiral Indol-2-ylmethanamines

Lood et al. (2015) in the "European Journal of Organic Chemistry" reported the synthesis of chiral (indol-2-yl)methanamines using a strategy involving amino acid starting materials and a 9-phenyl-9-fluorenyl (Pf) protecting group. This study provides insight into the stereochemistry and protecting effects of the Pf group, relevant for the structural analogs of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine (Lood, Laine, Högnäsbacka, Nieger, & Koskinen, 2015).

Stabilizing Parallel Turn Conformations in Peptides

Bucci et al. (2018) in "The Journal of Organic Chemistry" designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in peptides. This research is significant in understanding peptide structure and function, and the scaffold shares structural features with (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine (Bucci, Giofrè, Clerici, Contini, Pinto, Erba, Soave, Pellegrino, & Gelmi, 2018).

Mechanism of Action

While the specific mechanism of action for “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is not mentioned in the search results, indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Future Directions

The medicinal properties of indazole derivatives, including “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine”, need to be explored further for the treatment of various pathological conditions . The wide range of biological activities exhibited by these compounds suggests potential for future drug development.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACGQRDMGNJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CN)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydro-1H-indazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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